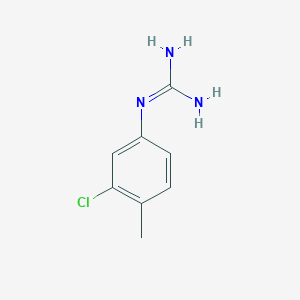

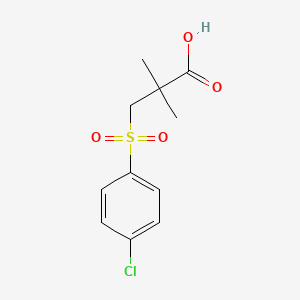

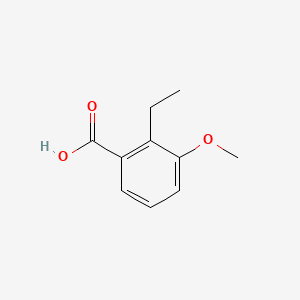

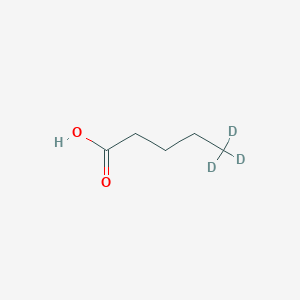

5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Phenyl-1H-pyrazole-3-carboxylic acid is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . It has a molecular weight of 188.19 .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular formula of 5-Phenyl-1H-pyrazole-3-carboxylic acid is C10H8N2O2 . It has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis

There are several chemical reactions involving pyrazoles. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Physical And Chemical Properties Analysis

5-Phenyl-1H-pyrazole-3-carboxylic acid has a boiling point of 496.5±33.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, and an enthalpy of vaporization of 80.5±3.0 kJ/mol .Scientific Research Applications

Synthesis of Condensed Pyrazoles

- Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are precursors in cross-coupling reactions to obtain condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones. This process involves Sonogashira-type cross-coupling reactions and Suzuki coupling, contributing to the formation of diverse condensed pyrazoles with potential applications in chemical synthesis (Arbačiauskienė et al., 2011).

Pyrazole Dicarboxylic Acid Derivatives

- The compound 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is synthesized from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine. This research highlights the potential for creating various pyrazole dicarboxylic acid derivatives, which could be significant in chemical and pharmaceutical research (Kasımoğulları & Arslan, 2010).

NLO Materials

- Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibit potential as nonlinear optical (NLO) materials. Their optical nonlinearity, studied using z-scan techniques, suggests potential applications in optical limiting and other photonics-based technologies (Chandrakantha et al., 2013).

Structural and Spectral Investigations

- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid's experimental and theoretical studies have provided insights into its structural, spectral, and electronic properties. This research is important for understanding the behavior and potential applications of pyrazole-4-carboxylic acid derivatives in various scientific domains (Viveka et al., 2016).

Induced Polarization through Electron Transfer

- A study on pyrazole ester derivatives demonstrates selective induced polarization through electron transfer in acetone and pyrazole ester derivatives via C–H⋯OC interaction. This has implications in the field of chemistry, especially in understanding the interactions and stability of organic compounds (Tewari et al., 2014).

Ionization Constants

- Research on the ionization constants of some pyrazole carboxylic acids, including ethyl 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, in different ethanol-water mixtures has been conducted. This study is significant in understanding the acidity of pyrazole carboxylic acids in various solvents, which can influence their reactivity and applications in chemical processes (Alkan et al., 2009).

Mechanism of Action

properties

IUPAC Name |

5-ethoxy-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11-8-10(12(15)16)13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYFCRPKJMQJII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491095 |

Source

|

| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60872-15-3 |

Source

|

| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60872-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)